molecular formula C6H13N B7978801 (S)-1-cyclopropyl-propylamine

(S)-1-cyclopropyl-propylamine

Cat. No.: B7978801
M. Wt: 99.17 g/mol
InChI Key: OXXSMQHKMPTBAR-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-Cyclopropyl-propylamine is an organic compound characterized by a cyclopropyl group attached to a propylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-cyclopropyl-propylamine typically involves the following steps:

    Cyclopropanation: The initial step involves the formation of the cyclopropyl group. This can be achieved through the reaction of an alkene with a carbene precursor, such as diazomethane, in the presence of a catalyst.

    Amination: The cyclopropyl group is then attached to a propylamine chain through a nucleophilic substitution reaction. This step often requires the use of a strong base, such as sodium hydride, to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of chiral catalysts can also ensure the selective formation of the (S)-enantiomer.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding amine oxides or nitriles.

    Reduction: The compound can be reduced to form primary amines or other reduced derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used under basic conditions.

Major Products:

    Oxidation: Amine oxides, nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted amines depending on the reagent used.

Scientific Research Applications

(S)-1-Cyclopropyl-propylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism by which (S)-1-cyclopropyl-propylamine exerts its effects involves its interaction with specific molecular targets. The cyclopropyl group can enhance the binding affinity of the compound to certain enzymes or receptors, thereby modulating their activity. The propylamine chain can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

    Cyclopropylamine: Lacks the propyl chain, making it less versatile in synthetic applications.

    Propylamine: Lacks the cyclopropyl group, resulting in different chemical reactivity and binding properties.

    Cyclopropylmethylamine: Similar structure but with a methyl group instead of a propyl group, leading to different steric and electronic effects.

Uniqueness: (S)-1-Cyclopropyl-propylamine is unique due to the presence of both the cyclopropyl and propylamine groups, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

(1S)-1-cyclopropylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N/c1-2-6(7)5-3-4-5/h5-6H,2-4,7H2,1H3/t6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXXSMQHKMPTBAR-LURJTMIESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C1CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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